4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
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Description
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 . It has an average mass of 245.706 Da and a mono-isotopic mass of 245.093109 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Attached to this pyrimidine ring is a methoxy group (OCH3) at position 4 and a piperidin-3-yloxy group at position 2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been explored for their synthesis and antimicrobial properties. For instance, compounds synthesized from 2-amino-4-chloro-6-methoxypyrimidine exhibited potent antibacterial and antifungal activity, as shown in studies involving Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans (Al-Masoudi et al., 2015).
Quantum Chemical and Molecular Dynamic Studies
The compound's derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations were conducted on piperidine derivatives to investigate their adsorption and corrosion inhibition properties on iron (Kaya et al., 2016).
Antitumor Agents
Derivatives of this compound have been synthesized and screened for antitumor activity. Some of these compounds displayed significant activity against various tumor cell lines, highlighting their potential as antitumor agents (Abu‐Hashem et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds containing the pyrimidine derivative have been studied in different species, including humans. These studies help in understanding the drug disposition and metabolic pathways of these compounds (Sharma et al., 2012).
Adenosine Receptor Antagonists
Pyrimidine derivatives have been used to develop adenosine receptor antagonists, which are important in various therapeutic applications. Molecular modeling studies have been conducted to understand the selectivity profile and structure-activity relationships of these antagonists (Baraldi et al., 2012).
Insecticidal Activities
Some pyrimidine derivatives exhibit strong insecticidal activities. Their effectiveness against pests like the cowpea aphid has been documented, indicating their potential use in agricultural settings (Bakhite et al., 2014).
Properties
IUPAC Name |
4-methoxy-2-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-4-6-12-10(13-9)15-8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJBOWBXUMQEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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